5-(1,8-Naphthyridin-2-yl)pentanoicacid
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Overview
Description
5-(1,8-Naphthyridin-2-yl)pentanoic acid is a heterocyclic compound with a molecular formula of C13H14N2O2. It is characterized by the presence of a naphthyridine ring fused to a pentanoic acid chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,8-Naphthyridin-2-yl)pentanoic acid typically involves the construction of the naphthyridine ring followed by the attachment of the pentanoic acid chain. One common method is the Friedländer synthesis, which involves the condensation of 2-aminopyridine with a carbonyl compound under acidic conditions . Another approach is the hydroamination of terminal alkynes followed by Friedländer cyclization .
Industrial Production Methods
Industrial production methods for 5-(1,8-Naphthyridin-2-yl)pentanoic acid are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-(1,8-Naphthyridin-2-yl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can yield reduced forms of the naphthyridine ring.
Substitution: The naphthyridine ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine N-oxides, while reduction can produce dihydronaphthyridines .
Scientific Research Applications
5-(1,8-Naphthyridin-2-yl)pentanoic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-(1,8-Naphthyridin-2-yl)pentanoic acid is not fully understood. it is believed to interact with various molecular targets and pathways. For instance, naphthyridine derivatives have been shown to inhibit bacterial DNA gyrase, an enzyme critical for DNA replication . This inhibition disrupts bacterial cell division and growth.
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthyridine: Another naphthyridine derivative with similar chemical properties but different biological activities.
Quinolines: Compounds with a similar ring structure but differing in nitrogen atom placement.
Uniqueness
5-(1,8-Naphthyridin-2-yl)pentanoic acid is unique due to its specific ring structure and the presence of the pentanoic acid chain. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C13H14N2O2 |
---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
5-(1,8-naphthyridin-2-yl)pentanoic acid |
InChI |
InChI=1S/C13H14N2O2/c16-12(17)6-2-1-5-11-8-7-10-4-3-9-14-13(10)15-11/h3-4,7-9H,1-2,5-6H2,(H,16,17) |
InChI Key |
GFQHPFMSQSNNRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(C=C2)CCCCC(=O)O |
Origin of Product |
United States |
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